molecular formula C7H5Br2NaO2S B13218252 Sodium 2,5-dibromo-4-methylbenzene-1-sulfinate

Sodium 2,5-dibromo-4-methylbenzene-1-sulfinate

Cat. No.: B13218252
M. Wt: 335.98 g/mol
InChI Key: OOSROKXPQDKWKD-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2,5-dibromo-4-methylbenzene-1-sulfinate typically involves the bromination of 4-methylbenzenesulfinic acid followed by neutralization with sodium hydroxide. The reaction conditions often require controlled temperatures and the use of solvents to ensure the purity and yield of the product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods involve the use of large reactors and precise control of reaction parameters to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: Sodium 2,5-dibromo-4-methylbenzene-1-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atoms.

    Oxidation Reactions: The major product is the corresponding sulfonic acid.

    Reduction Reactions: The major product is the corresponding sulfide.

Scientific Research Applications

Sodium 2,5-dibromo-4-methylbenzene-1-sulfinate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Sodium 2,5-dibromo-4-methylbenzene-1-sulfinate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and sulfinic acid group play crucial roles in these interactions, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • Sodium 2,4-dibromo-5-methylbenzene-1-sulfinate
  • Sodium 3,5-dibromo-4-methylbenzene-1-sulfinate
  • Sodium 2,5-dichloro-4-methylbenzene-1-sulfinate

Comparison: Sodium 2,5-dibromo-4-methylbenzene-1-sulfinate is unique due to the specific positioning of the bromine atoms and the methyl group, which influences its reactivity and interactions. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications .

Biological Activity

Sodium 2,5-dibromo-4-methylbenzene-1-sulfinate is an organosulfur compound known for its unique chemical structure and potential biological applications. This article explores its biological activity, synthesis, and implications in drug development, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonate group attached to a brominated aromatic ring. The presence of two bromine atoms at the 2 and 5 positions and a methyl group at the 4 position enhances its reactivity and potential biological applications. The compound's structure can be represented as follows:

C7H6Br2O3S\text{C}_7\text{H}_6\text{Br}_2\text{O}_3\text{S}

Synthesis

The synthesis of this compound typically involves the sulfonation of 2,5-dibromo-4-methylbenzene. This process can be achieved through various methods, including:

  • Sulfonation Reaction : Utilizing sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group.
  • Electrophilic Aromatic Substitution : The bromine atoms serve as electron-withdrawing groups, enhancing the electrophilic character of the aromatic ring.

Biological Activity

Research indicates that this compound exhibits various biological activities that may be harnessed for therapeutic purposes. Key findings include:

  • Enzyme Inhibition : The compound has been studied as a potential inhibitor of low molecular weight protein tyrosine phosphatases (LMW-PTPs), which play critical roles in cellular signaling pathways. For instance, one study reported an IC50 value of 7.1 μM for a related compound in inhibiting LMW-PTP activity .
  • Cell Permeability : Compounds with similar dibrominated structures have shown higher cell permeability compared to other classes of compounds. This property is advantageous for drug development as it facilitates better absorption in biological systems .
  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by inhibiting cell proliferation in various cancer cell lines. For example, related compounds have demonstrated IC50 values in the micromolar range against HeLa and HCT116 cancer cells .

Case Studies

Several studies have investigated the biological implications of similar compounds:

Compound NameBiological ActivityIC50 ValueCell Line
SPAA-1LMW-PTP Inhibition7.1 μMVarious
Compound 1.2Anticancer Activity8.7 µg/mLHCT116
Compound BP 1.10Apoptosis Induction4.29 µMA549

These studies highlight the potential of this compound and its analogs in therapeutic applications.

The mechanisms through which this compound exerts its biological effects may involve:

  • Reactive Oxygen Species (ROS) Production : Increased ROS levels can lead to apoptosis in cancer cells.
  • Inhibition of Signaling Pathways : Compounds may interfere with pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation .

Properties

Molecular Formula

C7H5Br2NaO2S

Molecular Weight

335.98 g/mol

IUPAC Name

sodium;2,5-dibromo-4-methylbenzenesulfinate

InChI

InChI=1S/C7H6Br2O2S.Na/c1-4-2-6(9)7(12(10)11)3-5(4)8;/h2-3H,1H3,(H,10,11);/q;+1/p-1

InChI Key

OOSROKXPQDKWKD-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C=C1Br)S(=O)[O-])Br.[Na+]

Origin of Product

United States

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